molecular formula C12H15BrN2O2S B1431009 methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1949816-59-4

methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1431009
CAS No.: 1949816-59-4
M. Wt: 331.23 g/mol
InChI Key: BDHFWNVIHQCFIW-UHFFFAOYSA-N
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Description

Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS: 1949816-59-4) is a hydrobromide salt of a benzo[d]thiazole derivative. Its molecular formula is C₁₂H₁₅BrN₂O₂S, with a molecular weight of 331.23 g/mol . Structurally, it features:

  • A benzo[d]thiazole core substituted with methyl groups at positions 5 and 7.
  • A methyl acetate ester moiety linked via the nitrogen at position 3.
  • A hydrobromide counterion, enhancing solubility and stability in polar solvents.

The compound is classified as a lab reagent with a purity of ≥95% .

Properties

IUPAC Name

methyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S.BrH/c1-7-4-8(2)11-9(5-7)14(12(13)17-11)6-10(15)16-3;/h4-5,13H,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHFWNVIHQCFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=N)S2)CC(=O)OC)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949816-59-4
Record name 3(2H)-Benzothiazoleacetic acid, 2-imino-5,7-dimethyl-, methyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and pharmacological properties based on various research findings.

  • Molecular Formula : C12H15BrN2O2S
  • Molecular Weight : 331.23 g/mol
  • CAS Number : 1949816-59-4
  • IUPAC Name : this compound
  • Purity : 95% .

The compound features a benzothiazole core with an imino group and an acetate moiety, which enhances its lipophilicity and solubility in aqueous solutions due to the hydrobromide salt form.

Antibacterial Activity

Research has shown that compounds with similar benzothiazole structures exhibit significant antibacterial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, including:

Bacterial StrainActivity Observed
Staphylococcus aureusEffective
Bacillus cereusEffective
Proteus mirabilisModerate
Serratia marcesensModerate

These findings suggest that this compound may possess similar antibacterial activity due to its structural characteristics .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In experimental models, it was found to inhibit carrageenan-induced edema, indicating potential therapeutic applications in treating inflammatory conditions. The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines and pathways .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. The presence of the imino group and the benzothiazole ring suggests possible interactions with:

  • Enzymes : Such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
  • Receptors : Potential binding sites that could modulate cellular signaling pathways.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized a series of thiazole derivatives and evaluated their antibacterial and anti-inflammatory activities. This compound was included in the evaluation, showing promising results against both bacterial strains and inflammation models .
  • Docking Studies :
    • Computational docking studies indicated that the compound could effectively bind to targets associated with HDAC inhibition, suggesting a potential role in cancer therapy through epigenetic modulation .

Scientific Research Applications

Biological Activities

Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has been investigated for several pharmacological properties:

  • Anticancer Activity : Studies have shown that thiazolidine analogues related to this compound exhibit significant anti-proliferative activity against breast cancer cell lines (e.g., MCF7), with IC50 values demonstrating potency improvements over standard chemotherapeutics like cisplatin .
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various bacterial strains, suggesting its application in treating infections .

Applications in Medicinal Chemistry

The compound's applications in medicinal chemistry are broad and include:

  • Cancer Treatment : Due to its anti-proliferative properties, it is being explored as a candidate for cancer therapies.
  • Antimicrobial Agents : Its efficacy against pathogens makes it a potential candidate for antibiotic development.
  • Autoimmune Disorders : Thiazole derivatives have been noted for their ability to modulate immune responses, indicating possible therapeutic roles in autoimmune diseases .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetateStructureContains an isopropyl group enhancing lipophilicity
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromideStructureFeatures an amino group instead of imino
Methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetateStructureContains methoxy groups which may influence solubility

This comparative analysis illustrates how variations in substituents can affect biological activity and chemical behavior.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of thiazolidine analogues derived from this compound, researchers found that several derivatives exhibited enhanced potency against MCF7 cells compared to traditional treatments. The study utilized MTT assays to quantify cell viability and establish IC50 values, demonstrating a significant increase in efficacy across multiple synthesized analogues .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The results indicated promising activity levels that could lead to further development as a new class of antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally related benzo[d]thiazole derivatives reported in the literature. Key differences in substituents, synthesis, and physicochemical properties are summarized below.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 5,7-dimethyl, imino (2), acetate ester (3) C₁₂H₁₅BrN₂O₂S 331.23 Hydrobromide salt; methyl groups enhance lipophilicity
Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 6-Cl, imino (2), acetate ester (3) C₁₀H₁₀BrClN₂O₂S 337.62 Chlorine substitution increases electronegativity; potential enhanced reactivity
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 6-butyl, imino (2), acetate ester (3) C₁₄H₁₉BrN₂O₂S 359.29 Butyl chain improves lipophilicity; may affect membrane permeability
Methyl 2-(6-methoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide 6-OCH₃, imino (2), acetate ester (3) C₁₁H₁₃BrN₂O₃S 333.21 Methoxy group donates electrons; may stabilize aromatic ring
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole (2), cyanoacetate (3) C₂₀H₁₅N₃O₂S 361.42 Three-component synthesis; cyano group enables diverse reactivity
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3(2H)-yl)acetate (8g) 4-phenyl, oxo (2), acetate ester (3) C₁₇H₁₅NO₃S 313.37 Oxo group replaces imino; phenyl enhances π-π interactions

Key Comparison Points

Electron-Withdrawing Groups (e.g., 6-Cl): Chlorine’s electronegativity may enhance reactivity at the imino group, facilitating nucleophilic substitutions or cyclization . Alkyl Chains (e.g., 6-butyl): Longer chains improve lipophilicity, which could influence bioavailability in pharmacological contexts .

  • Alkylation : Reaction of benzothiazole derivatives with bromoacetate esters under reflux conditions .
  • Three-Component Reactions: Used for indole- or cyanoacetate-containing analogues . Hydrobromide salts are typically formed via acid-base reactions with HBr .

Physicochemical Properties: Solubility: Hydrobromide salts generally exhibit higher aqueous solubility compared to neutral esters . Stability: Imino groups may tautomerize to amino-ketone forms, but methyl substituents (as in the target compound) could sterically hinder such rearrangements .

Biological Relevance :

  • While the target compound’s bioactivity is unspecified, structurally related derivatives show antimicrobial () and analgesic () activities. Substituent variation directly impacts target binding; for example, phenyl or indole groups may enhance interactions with hydrophobic enzyme pockets .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process:

  • Step 1: Construction of the Benzo[d]thiazole Core
    The benzo[d]thiazole scaffold is generally synthesized via condensation reactions between appropriately substituted anilines and thiocarbonyl-containing reagents. The 5,7-dimethyl substitution pattern is introduced through starting materials or via selective methylation.

  • Step 2: Introduction of the Imino Group
    The 2-imino functionality is installed by reaction of the benzo[d]thiazole intermediate with reagents that convert the corresponding thiazol-3(2H)-yl moiety into the imino form, often involving amination or imination reactions under controlled conditions.

  • Step 3: Attachment of the Acetate Moiety
    The acetate side chain is introduced by alkylation or esterification reactions, typically using methyl bromoacetate or related esters to attach the methyl 2-acetate group at the 3-position of the benzo[d]thiazole ring.

  • Step 4: Formation of the Hydrobromide Salt
    The free base compound is converted to its hydrobromide salt by treatment with hydrobromic acid, which enhances the compound’s stability, solubility, and handling properties.

Detailed Reaction Conditions and Reagents

While specific literature detailing the exact experimental conditions for this compound is limited, the following general protocol is adapted from analogous benzo[d]thiazole derivative syntheses:

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Substituted aniline + thiocarbonyl reagent, acid catalyst, reflux Formation of 5,7-dimethylbenzo[d]thiazole core
2 Imination Aminating agent (e.g., hydroxylamine derivatives), mild base, controlled temperature Introduction of 2-imino group
3 Esterification/Alkylation Methyl bromoacetate or equivalent, base (e.g., K2CO3), solvent (e.g., DMF), room temp to reflux Attachment of methyl acetate side chain
4 Salt Formation Hydrobromic acid (HBr), solvent (e.g., ethanol), stirring at ambient temperature Formation of hydrobromide salt

Purification and Characterization

  • The crude product is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Characterization is performed using spectroscopic methods including NMR, IR, and mass spectrometry to confirm the structure and purity.
  • Hydrobromide salt formation is confirmed by elemental analysis and melting point determination.

Research Findings and Optimization

  • The benzo[d]thiazole scaffold’s methyl substitutions at positions 5 and 7 influence the electronic properties, potentially affecting the reactivity during imination and esterification steps.
  • Hydrobromide salt formation improves the compound’s solubility in polar solvents, facilitating its use in further synthetic transformations.
  • Reaction yields and purity can be optimized by controlling temperature, solvent choice, and reagent stoichiometry during each step.
  • No significant alternative preparation methods have been reported, indicating the above pathway as the standard synthetic route.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes
Benzo[d]thiazole core synthesis Substituted aniline + thiocarbonyl reagent, acid catalyst, reflux Methyl groups introduced early or via methylated starting materials
Imination Aminating agent, mild base, controlled temperature Converts thiazolyl to imino group
Acetate moiety introduction Methyl bromoacetate, base (K2CO3), solvent (DMF), room temp to reflux Esterification or alkylation reaction
Hydrobromide salt formation Hydrobromic acid, ethanol, ambient temp, stirring Enhances solubility and stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide, and how are intermediates purified?

  • Methodological Answer : A common approach involves alkylation of 2-aminothiazole derivatives with brominated esters. For example, alkylation of 2-amino-5,7-dimethylbenzo[d]thiazole with methyl bromoacetate in acetic acid under reflux (3–5 hours) yields the imino-thiazole intermediate. Hydrobromide salt formation is achieved by treating the free base with HBr in a polar solvent (e.g., ethanol). Purification typically involves recrystallization from DMF/acetic acid mixtures or column chromatography. Key steps include monitoring reaction progress via TLC and verifying intermediates using 1H^1H NMR (e.g., imino proton at δ 10–12 ppm) .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

  • Methodological Answer :

  • 1H^1H NMR : The imino proton (NH) appears as a singlet at δ 10.2–12.0 ppm. Methyl groups at positions 5 and 7 resonate as singlets at δ 2.3–2.5 ppm. The acetate methyl group is observed at δ 3.7–3.9 ppm.
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) confirm the imino and ester functionalities.
  • Mass Spectrometry : The molecular ion peak ([M+H]+^+) corresponds to the molecular formula C13H15N2O2SHBrC_{13}H_{15}N_2O_2S \cdot HBr. High-resolution MS (HRMS) is used to validate isotopic patterns .

Advanced Research Questions

Q. How can structural ambiguities in thiazole derivatives, such as tautomerism or isomerism, be resolved experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural assignment. For example, highlights a structural revision of a similar compound, where NOESY correlations and 1H^1H-15N^{15}N HMBC NMR were critical to distinguish between thiazol-3(2H)-yl)imino and hydrazineylidene tautomers. Additionally, differential scanning calorimetry (DSC) can identify polymorphic forms, while variable-temperature NMR probes dynamic tautomeric equilibria .

Q. What strategies improve reaction yields in thiazole alkylation steps, and how are side products mitigated?

  • Methodological Answer : Optimizing stoichiometry (1.1:1 molar ratio of alkylating agent to thiazole) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency. Side products like over-alkylated species are minimized by controlling reaction temperature (60–80°C) and employing inert atmospheres. Post-reaction quenching with aqueous NaHCO3_3 removes unreacted HBr. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the hydrobromide salt form influence stability and solubility, and what analytical methods assess degradation?

  • Methodological Answer : The hydrobromide salt improves aqueous solubility but may hydrolyze under alkaline conditions. Stability studies involve:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., free base or ester hydrolysis products).
  • TGA/DSC : Thermal gravimetric analysis detects dehydration or decomposition events.
    Storage recommendations include desiccated environments at –20°C to prevent deliquescence .

Q. What computational methods predict biological activity, and how are these validated experimentally?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like URAT1 (a urate transporter implicated in and ). Pharmacophore mapping identifies critical hydrogen-bonding motifs (e.g., imino and ester groups). Experimental validation uses:

  • In Vitro Assays : Measure IC50_{50} values in HEK293 cells expressing URAT1.
  • Metabolic Stability : Assess hepatic clearance using microsomal incubations with LC-MS quantification .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectral data and proposed structures?

  • Methodological Answer : Contradictions often arise from tautomerism or counterion effects. For example, notes a 2 ppm 1H^1H NMR shift for CH=N protons between two tautomers. Resolution strategies include:

  • 2D NMR : 1H^1H-13C^{13}C HSQC and HMBC correlations map scalar couplings to confirm connectivity.
  • Isotopic Labeling : Introduce 15N^{15}N labels to track imino group behavior in dynamic NMR experiments.
  • Comparative Analysis : Benchmark against structurally validated analogs (e.g., ’s X-ray data) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
methyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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